molecular formula C17H19N3OS B608403 KY1022 CAS No. 1029721-36-5

KY1022

Numéro de catalogue: B608403
Numéro CAS: 1029721-36-5
Poids moléculaire: 313.419
Clé InChI: INRQXFWQQLFWNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KY1022 is a small-molecule therapeutic agent that destabilizes β-catenin and RAS proteins by targeting the Wnt/β-catenin signaling pathway. It has shown significant efficacy in colorectal cancer (CRC) models, particularly in overcoming resistance to AKT inhibitors like API-2. This compound disrupts the nuclear co-localization of β-catenin with transcription factors such as FOXO3a, thereby inhibiting epithelial-mesenchymal transition (EMT), cell migration, and metastasis . In combination with API-2, this compound reverses apoptosis resistance, reduces nuclear β-catenin levels, and suppresses actin rearrangement in CRC cells, enhancing therapeutic outcomes in preclinical studies . Its dual mechanism—simultaneously destabilizing β-catenin and RAS—makes it unique among Wnt/β-catenin pathway inhibitors .

Propriétés

Numéro CAS

1029721-36-5

Formule moléculaire

C17H19N3OS

Poids moléculaire

313.419

Nom IUPAC

sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine

InChI

InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20)

Clé InChI

INRQXFWQQLFWNZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KY1022

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparative Analysis with KY1220

Mechanism and Targets :
KY1220, identified in the same screening study as KY1022, also destabilizes β-catenin and RAS. However, structural modifications of KY1220 derivatives (e.g., nitro group additions on the benzene ring) improved efficacy in degrading β-catenin and suppressing CRC cell proliferation .

Efficacy in Cancer Models :

  • This compound : Reduces nuclear β-catenin by 60–70% at 20 µM, inhibits API-2-induced cell migration by 50%, and increases early apoptosis rates (annexin V+/PI− cells) from 5% (API-2 alone) to 25% in combination therapy .

Key Distinction :
KY1220 derivatives exhibit structural optimization for enhanced target degradation, while this compound is validated in overcoming AKT inhibitor resistance via β-catenin/RAS dual targeting .

Comparative Analysis with KYA1797K

Mechanism and Targets: KYA1797K, like this compound, destabilizes RAS and β-catenin but demonstrates broader applicability in KRAS-mutant cancers, including non-small cell lung cancer (NSCLC). It overcomes EGFR tyrosine kinase inhibitor (TKI) resistance in KRAS-mutant NSCLC models .

Efficacy in Cancer Models :

  • This compound : Effective in APC-mutant CRC but fails to degrade RAS in CTNNB1-mutant CRC cells .
  • KYA1797K : Suppresses KRASG12D-driven tumor growth in vivo by 70% and restores EGFR TKI sensitivity in NSCLC .

Key Distinction :
KYA1797K addresses resistance in KRAS-mutant NSCLC, while this compound is specialized for CRC with APC/Wnt pathway dysregulation .

Table 1: Comparative Overview of this compound, KY1220, and KYA1797K
Compound Targets Effective Concentration Key Cancer Models Key Effects Limitations References
This compound β-catenin, RAS 20 µM APC-mutant CRC Reverses AKT inhibitor resistance; 50% reduction in cell migration Ineffective in CTNNB1-mutant CRC
KY1220 β-catenin, RAS Not specified SW480 (APC-mutant CRC) Derivatives degrade β-catenin >60% in SW480 cells Limited in vivo data
KYA1797K β-catenin, RAS 10–25 µM KRAS-mutant NSCLC, CRC 70% tumor suppression in NSCLC; restores EGFR TKI efficacy Not tested in APC-mutant CRC
Key Findings:
  • This compound : Synergizes with AKT inhibitors (e.g., API-2) to suppress metastasis and apoptosis resistance in CRC .
  • KYA1797K : Broad-spectrum activity against KRAS mutations, including NSCLC .
  • KY1220 : Structural derivatives show promise but lack clinical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KY1022
Reactant of Route 2
Reactant of Route 2
KY1022

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.